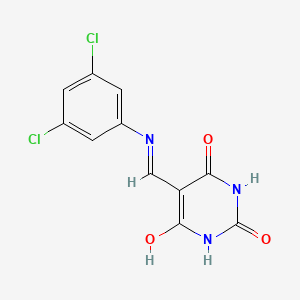

5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(((3,5-Dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived heterocyclic compound featuring a pyrimidine-2,4,6-trione core modified with a (3,5-dichlorophenyl)amino substituent. This compound belongs to the class of 5-(arylmethylidene)pyrimidine-triones, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

IUPAC Name |

5-[(3,5-dichlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O3/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPAYFAAKDDGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NC(=O)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3,5-dichloroaniline with pyrimidine-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The dichlorophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition compared to electron-donating groups (e.g., methoxy in ). Nitro substituents (e.g., in ) further increase reactivity but may reduce solubility . Methylation: 1,3-Dimethyl analogs (e.g., and ) exhibit improved metabolic stability and lipophilicity, critical for anticancer activity .

Heterocyclic Modifications: Triazole and Thiadiazole Moieties: Compounds with triazole () or thiadiazole () rings demonstrate enhanced antimicrobial activity due to increased hydrogen bonding and π-π stacking . The target compound’s anilino group may favor different target interactions.

Synthetic Approaches :

- Michael Addition : Used in for chalcone-derived pyrimidinetriones, yielding 34%–90% efficiency. The target compound may require similar conditions .

- Click Chemistry : highlights triazole-tagged derivatives synthesized via azide-alkyne cycloaddition, offering modularity but requiring specialized catalysts .

Biological Performance: Anticancer Potential: Indole- and benzylidene-substituted analogs () show IC₅₀ values in the low micromolar range, suggesting the dichlorophenyl variant warrants cytotoxicity screening . Antimicrobial Activity: Thiadiazole derivatives () inhibit Staphylococcus and Streptococcus strains, while the dichlorophenyl group’s role remains untested .

Biological Activity

5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, with the CAS number 501908-99-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 300.09 g/mol. The structure features a pyrimidine core substituted with a dichlorophenyl group and an amino-methylene linker.

| Property | Value |

|---|---|

| Molecular Formula | C11H7Cl2N3O3 |

| Molecular Weight | 300.09 g/mol |

| CAS Number | 501908-99-2 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with dichlorophenyl amines under controlled conditions to yield the target compound. Specific methodologies may vary based on desired purity and yield.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to 5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine have shown significant activity against various pathogens including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for structurally related compounds .

Anticancer Properties

Pyrimidine derivatives are recognized for their anticancer properties. Some studies indicate that similar compounds can act as inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells . For example, compounds with a pyrimidine nucleus have been shown to effectively inhibit CDK4 and CDK6, resulting in apoptosis in various cancer cell lines.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in nucleotide synthesis or metabolic pathways essential for pathogen survival.

- Cell Cycle Arrest : By targeting CDKs or other regulatory proteins in the cell cycle pathway, this compound could induce G0/G1 phase arrest in cancer cells .

Case Studies

- Study on Antimicrobial Activity : A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity against clinical strains. The results indicated that some compounds exhibited strong inhibitory effects on Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro studies demonstrated that certain analogs of pyrimidine derivatives significantly inhibited the proliferation of cancer cell lines such as IMR5 and BE2C by inducing apoptosis through intrinsic and extrinsic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.